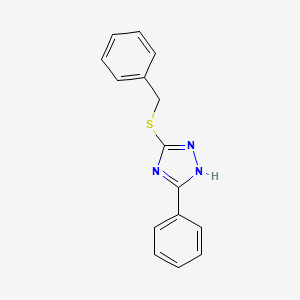

3-(苄硫基)-5-苯基-4H-1,2,4-三唑

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole, typically involves click chemistry reactions or cyclisation of certain precursors. For instance, the synthesis of triazole derivatives through click chemistry has been reported, indicating a method for generating these compounds efficiently (Saleem et al., 2013). Another approach involves the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, leading to the base triazole nucleus (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole and its derivatives has been characterized through techniques such as single-crystal X-ray diffraction. These studies reveal detailed insights into the geometry of the molecule, including bond lengths, angles, and the overall three-dimensional arrangement. The presence of phenyl, benzylthio, and triazole rings in these molecules contributes to their structural complexity and properties (Saleem et al., 2013).

Chemical Reactions and Properties

3-(Benzylthio)-5-phenyl-4H-1,2,4-triazole compounds have been explored for their reactivity and potential as catalysts in various chemical reactions. These include catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the versatility of triazole derivatives in facilitating chemical transformations (Saleem et al., 2013).

Physical Properties Analysis

The physical properties of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for understanding their potential applications. These properties are often determined through experimental studies, including spectroscopy and crystallography, providing insights into how these compounds interact with their environment.

Chemical Properties Analysis

The chemical properties of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole, including acidity, basicity, and reactivity towards various reagents, are essential for their application in synthesis and other chemical processes. Studies on these compounds reveal their potential for forming complexes with metals and serving as ligands in catalytic systems, further expanding their utility in the field of chemistry (Saleem et al., 2013).

科学研究应用

缓蚀和杀菌作用

3-(苄硫基)-5-苯基-1H-1,2,4-三唑作为缓蚀剂和杀菌剂的功效已得到研究。研究表明,该化合物在酸性环境中显着抑制碳钢的腐蚀。它作为一种混合型缓蚀剂,影响阳极和阴极反应,主要作用于阴极反应。此外,它对硫酸盐还原菌表现出杀菌作用,表明其在腐蚀和微生物生长受关注的工业应用中具有潜在的用途 (Abd-Elaal 等,2014)。

有机合成中的催化性能

该化合物已在有机合成领域得到探索,特别是在催化方面。它已被用于生成半夹心钌(II)配合物,然后将其应用于醇的催化氧化和酮的转移氢化。这项研究为其在合成化学中的应用开辟了途径,特别是在促进对制药和材料科学产业至关重要的反应方面 (Saleem 等,2013)。

在药理学中的潜力

尽管本概述中排除了明确的药物应用和剂量,但值得注意的是,3-(苄硫基)-5-苯基-4H-1,2,4-三唑的衍生物已被研究其潜在的药理特性。这包括对其抗菌和抗惊厥活性的研究。这些研究突出了该化合物在开发新的治疗剂中的相关性,尽管需要进一步研究来确定其疗效和安全性 (Gülerman 等,1997)。

抗菌活性

多项研究集中在三唑衍生物的抗菌特性上,包括 3-(苄硫基)-5-苯基-4H-1,2,4-三唑。这些化合物已针对一系列细菌和真菌菌株进行了评估,显示出有希望的抗菌活性。该化合物的这一用途在抗生素耐药性日益严重的背景下尤为重要,表明其在开发新的抗菌剂中具有潜在作用 (Idrees 等,2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-benzylsulfanyl-5-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)11-19-15-16-14(17-18-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPCFMMAXNCEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5625533.png)

![8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5625539.png)

![methyl 3-{[4-(acetylamino)phenyl]sulfonyl}acrylate](/img/structure/B5625548.png)

![N-(3-acetylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5625557.png)

![2-ethyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5625560.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-fluoro-benzamide](/img/structure/B5625566.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5625591.png)

![2-(3-phenylpropyl)-8-D-threonyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5625603.png)

![3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5625609.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5625618.png)

![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)